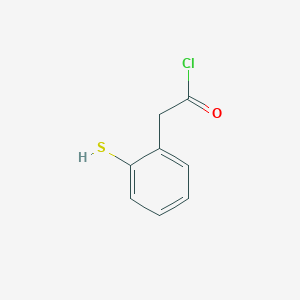
(2-Sulfanylphenyl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Sulfanylphenyl)acetyl chloride is an organic compound with the molecular formula C8H7ClOS. It is a derivative of acetyl chloride, where the acetyl group is attached to a phenyl ring substituted with a sulfanyl group at the ortho position. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
(2-Sulfanylphenyl)acetyl chloride can be synthesized through the reaction of (2-sulfanylphenyl)acetic acid with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the replacement of the hydroxyl group (-OH) in the carboxylic acid with a chlorine atom, forming the acyl chloride. The general reaction is as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride is preferred due to its efficiency and the ease of separating the by-products, which are gases (sulfur dioxide and hydrogen chloride) that can be easily removed .
化学反应分析
Types of Reactions
(2-Sulfanylphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine, alcohol, or water, forming amides, esters, or carboxylic acids, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form ketones.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced.
Friedel-Crafts Acylation: The reaction is carried out using a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the reaction with water.
Ketones: Formed by the Friedel-Crafts acylation of aromatic compounds.
科学研究应用
(2-Sulfanylphenyl)acetyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Sulfanylphenyl)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives through nucleophilic acyl substitution. The sulfanyl group on the phenyl ring can also participate in various chemical reactions, influencing the reactivity and properties of the compound .
相似化合物的比较
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar reactions but lacks the phenyl and sulfanyl groups.
Benzoyl Chloride (C6H5COCl): An acyl chloride with a phenyl group but without the sulfanyl substitution.
Chloroacetyl Chloride (ClCH2COCl): An acyl chloride with a chloro group instead of a sulfanyl group.
Uniqueness
(2-Sulfanylphenyl)acetyl chloride is unique due to the presence of the sulfanyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and research .
属性
CAS 编号 |
685092-18-6 |
|---|---|
分子式 |
C8H7ClOS |
分子量 |
186.66 g/mol |
IUPAC 名称 |
2-(2-sulfanylphenyl)acetyl chloride |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2 |
InChI 键 |
UJDCQQDUXJXBGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


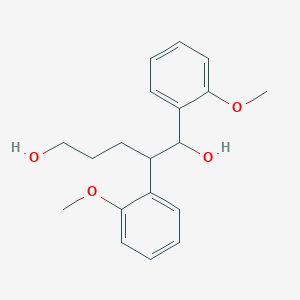
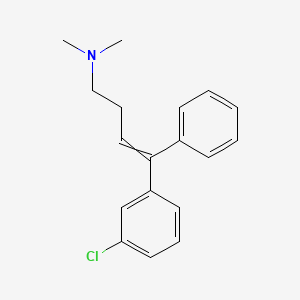
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
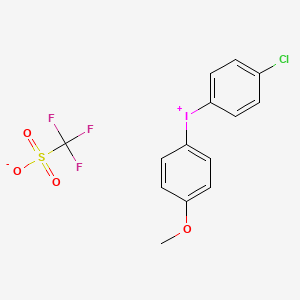
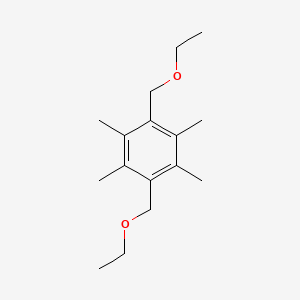
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)

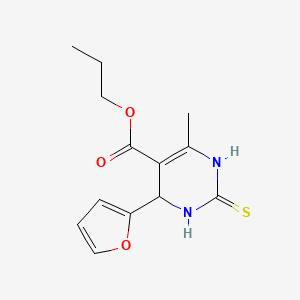
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)

